1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine
Description
The exploration of novel psychoactive and therapeutic compounds is a cornerstone of medicinal chemistry. The compound 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine emerges as a subject of interest due to its unique structural composition, which marries the versatile piperazine (B1678402) scaffold with the biologically significant 1,3-benzodioxole (B145889) moiety. Understanding the potential of this hybrid molecule requires a foundational appreciation of its constituent parts and the existing body of research on similar structures.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. ontosight.aimdpi.com This designation stems from its frequent appearance in the structures of a diverse range of FDA-approved drugs. nih.govgoogle.com The widespread use of the piperazine moiety can be attributed to its favorable physicochemical properties. ontosight.ainih.gov Its basic nature, which can be readily modulated, enhances aqueous solubility and allows for the formation of salts, both of which are crucial for drug formulation and bioavailability. mdpi.comnih.gov
The piperazine scaffold's structural flexibility and the synthetic accessibility of its two nitrogen atoms allow for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. ontosight.ainih.gov This versatility has led to the incorporation of piperazine into drugs targeting a wide array of therapeutic areas.
Table 1: Examples of FDA-Approved Drugs Containing the Piperazine Scaffold
| Drug Name | Therapeutic Class |
| Imatinib | Anticancer acs.org |
| Ciprofloxacin | Antibiotic researchgate.net |
| Vortioxetine | Antidepressant nih.gov |
| Clozapine | Antipsychotic nih.gov |
| Buspirone | Anxiolytic nih.gov |
The prevalence of the piperazine ring in successful pharmaceuticals underscores its importance as a building block in the design of new and effective therapeutic agents. ontosight.airesearchgate.netontosight.ainih.govresearchgate.net
The 1,3-benzodioxole group, also known as methylenedioxyphenyl, is another structural motif of considerable interest in medicinal chemistry. mdpi.com This moiety is found in a variety of natural products and has been associated with a broad spectrum of biological activities. najah.edu Its presence in a molecule can significantly influence its metabolic stability and interaction with biological targets. mdpi.com
Table 2: Bioactivities Associated with the 1,3-Benzodioxole Moiety
| Biological Activity |
| Anticancer researchgate.netresearchgate.net |
| Antioxidant researchgate.net |
| Anti-inflammatory researchgate.net |
| Antimicrobial researchgate.net |
| Neuroprotective |
The established bioactivity of the 1,3-benzodioxole scaffold makes it a compelling component for the design of novel drug candidates.
While extensive research exists on the individual piperazine and 1,3-benzodioxole scaffolds, academic literature specifically detailing the synthesis and pharmacological evaluation of this compound is limited. However, studies on closely related benzodioxole-piperazine and benzodioxole-piperidine hybrids provide valuable insights into the potential biological activities of this class of compounds.
For example, research on 1-(1,3-Benzodioxol-5-yl)piperazine suggests that this compound exhibits affinity for certain serotonin (B10506) receptors, indicating potential applications in the management of psychiatric disorders such as anxiety and depression. ontosight.ai The synthesis of such compounds typically involves the reaction of piperazine with a suitable benzodioxole derivative. ontosight.ai
A noteworthy study on a structurally analogous compound, 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine, where the piperazine ring is replaced by a piperidine (B6355638) ring, has demonstrated significant anti-fatigue effects in mice. nih.gov In this study, the compound was shown to increase swimming endurance, enhance liver and muscle glycogen (B147801) content, and reduce levels of lactic acid and blood urea (B33335) nitrogen. nih.gov Furthermore, it boosted the activities of endogenous antioxidant enzymes. nih.gov These findings suggest that the benzodioxole carbonyl core coupled with a basic nitrogenous heterocycle can modulate physiological processes related to energy metabolism and oxidative stress.
Given the promising biological activities of the piperazine and 1,3-benzodioxole moieties and the intriguing findings for closely related hybrid compounds, a focused research program is warranted to elucidate the pharmacological relevance of this compound. The primary objectives of such research would be:
Chemical Synthesis and Characterization: To develop and optimize a synthetic route for this compound and its derivatives, followed by comprehensive structural and physicochemical characterization.
In Vitro Pharmacological Profiling: To screen the compound against a broad panel of biological targets, including receptors, enzymes, and ion channels, with a particular focus on central nervous system targets, given the known activities of many piperazine derivatives. nih.gov This would also include an assessment of its potential anticancer and antioxidant activities, as suggested by the properties of the benzodioxole moiety. researchgate.net
Investigation of Mechanism of Action: Upon identification of significant in vitro activity, to conduct further studies to elucidate the precise molecular mechanism by which the compound exerts its effects.
In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the compound's efficacy in relevant animal models of disease and to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogs of this compound to establish a clear understanding of the relationship between chemical structure and biological activity.
A systematic investigation following these objectives will be crucial in determining the therapeutic potential of this compound and its place within the broader landscape of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-5-3-13-4-6-14)9-1-2-10-11(7-9)17-8-16-10/h1-2,7,13H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEWOOAOXQETRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1,3 Benzodioxol 5 Ylcarbonyl Piperazine and Its Analogues
Established Synthetic Pathways for N-Acylpiperazine Derivatives
The formation of N-acylpiperazine derivatives is a cornerstone reaction in medicinal chemistry. The most prevalent method is the acylation of the piperazine (B1678402) nucleus with a carboxylic acid or its activated derivative. Several robust pathways are commonly employed:
Amide Coupling with Activated Carboxylic Acids : This is the most frequent approach, where a carboxylic acid is activated in situ using coupling reagents. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. nih.govnih.gov Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for sterically hindered substrates. growingscience.comnih.gov The reaction is typically carried out in aprotic polar solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). nih.govgrowingscience.com
Reaction with Acyl Halides : A highly reactive method involves the use of an acyl chloride or bromide. The carboxylic acid is first converted to the corresponding acyl halide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. growingscience.com The resulting acyl halide is then reacted with piperazine, usually in the presence of a base to neutralize the hydrogen halide byproduct. This method is straightforward but can be limited by the availability and stability of the acyl halide and its sensitivity to moisture.
Reaction with Acid Anhydrides : Symmetrical or mixed anhydrides of the carboxylic acid can also be used as acylating agents. This method is clean, as the byproduct is a carboxylic acid, but it is less atom-economical if a symmetrical anhydride (B1165640) is used.
These established methods provide a versatile toolkit for the synthesis of a wide array of N-acylpiperazine derivatives, allowing for the introduction of diverse functionalities onto the piperazine scaffold. mdpi.comnih.gov
Specific Approaches for Incorporating the 1,3-Benzodioxol-5-ylcarbonyl Moiety
To synthesize 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine, the general pathways for N-acylation are applied using piperonylic acid (1,3-benzodioxole-5-carboxylic acid) as the acyl source.
The most direct and widely applicable method is the amide coupling reaction . In a typical procedure, piperonylic acid and piperazine (or a monosubstituted piperazine derivative) are dissolved in an appropriate solvent like DMF or DCM. nih.gov A coupling agent such as EDC or HATU is added, along with an auxiliary agent like HOBt and a base like DIPEA. nih.govgrowingscience.com The reaction mixture is stirred, usually at room temperature, until completion. This approach is favored due to its mild conditions and high tolerance for various functional groups.
Alternatively, piperonyl chloride , the acyl chloride of piperonylic acid, can be used. This reagent is typically prepared by treating piperonylic acid with thionyl chloride. The subsequent reaction of piperonyl chloride with piperazine in the presence of a base like triethylamine yields the desired product. While effective, this two-step process involves handling a more reactive and potentially less stable intermediate.
The choice of starting material is crucial. If piperazine itself is used, there is a potential for di-acylation, where both nitrogen atoms of the piperazine ring react. To achieve mono-acylation, reaction conditions must be carefully controlled, often by using an excess of piperazine or by employing a mono-protected piperazine derivative, such as N-Boc-piperazine, followed by a deprotection step. nih.gov
Optimization of Reaction Conditions for Enhanced Synthesis Yields and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, minimizing side-product formation, and ensuring an efficient process. numberanalytics.com Key parameters that are systematically varied include the choice of coupling reagent, solvent, base, temperature, and reaction time. growingscience.comresearchgate.net
Key Optimization Parameters:
| Parameter | Options | Considerations |
| Coupling Reagent | EDC/HOBt, HATU, T3P, DCC | HATU is often more efficient for challenging couplings but is more expensive. EDC is a common, cost-effective choice. nih.govgrowingscience.com |
| Solvent | DCM, DMF, THF, Acetonitrile | DMF is excellent for solubilizing reactants but can be difficult to remove. DCM is a good general-purpose solvent for these reactions. numberanalytics.com |
| Base | DIPEA, TEA, Pyridine | A non-nucleophilic base is required to prevent it from competing with the piperazine amine. DIPEA is a common choice. nih.govgrowingscience.com |
| Temperature | 0 °C to Reflux | Most amide couplings are run at room temperature. Lowering the temperature can sometimes reduce side reactions, while heating can accelerate slow reactions. numberanalytics.comrsc.org |
| Reactant Stoichiometry | Molar ratio of acid, amine, coupling agent, and base | Using a slight excess of the carboxylic acid and coupling agent relative to the amine is common. To achieve mono-substitution on piperazine, an excess of piperazine may be used. |
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the parameter space. For instance, initial screening might compare HATU and EDC/HOAt in both DCM and DMF. nih.gov The concentration of reactants is another important factor; higher concentrations can increase reaction rates but may also promote side reactions. numberanalytics.com The goal is to identify a set of conditions that provides a high conversion of the starting material to the desired product with minimal formation of impurities, such as di-acylated piperazine or products from side reactions of the coupling agent. growingscience.com
Purification and Isolation Techniques for Synthesized this compound and its Intermediates
After the synthesis is complete, a systematic purification and isolation strategy is essential to obtain the target compound in high purity. The specific techniques depend on the physical properties of the product and the nature of the impurities.
A typical workup procedure for an amide coupling reaction begins with an aqueous wash. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and washed sequentially with different aqueous solutions to remove unreacted starting materials and byproducts. This often includes:
A weak acid wash (e.g., dilute HCl or NH₄Cl solution) to remove unreacted basic compounds like piperazine and DIPEA.
A weak base wash (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to remove unreacted acidic compounds like piperonylic acid and HOBt.
A brine wash (saturated NaCl solution) to remove residual water from the organic layer.
After washing, the organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Further purification is typically achieved through one or more of the following techniques:
Recrystallization : This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble at high temperatures but poorly soluble at low temperatures. Upon cooling, the pure product crystallizes out, leaving impurities behind in the solution. nih.gov
Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a silica gel column and eluted with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) of increasing polarity. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to isolate the pure compound. growingscience.com
Acid-Base Extraction : If the product has a basic nitrogen (like the free secondary amine on the piperazine ring), it can be selectively extracted from an organic solvent into an acidic aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
The purity of the final product is then assessed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Spectroscopic and Spectrometric Characterization of Synthesized Compounds
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govresearchgate.net
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum for this compound would be expected to show several characteristic signals:
1,3-Benzodioxole (B145889) Protons: A sharp singlet corresponding to the two protons of the methylenedioxy group (O-CH₂-O), typically appearing around δ 6.0-6.1 ppm. chemicalbook.com The three aromatic protons on the benzodioxole ring would appear in the aromatic region (δ 6.8-7.5 ppm), often as a set of multiplets or distinct signals depending on their coupling. chemicalbook.com
Piperazine Protons: Due to the amide bond, the rotation around the C-N bond is restricted, making the two sides of the piperazine ring chemically non-equivalent. nih.govrsc.org This results in complex signals, often appearing as broad multiplets in the region of δ 3.4-3.9 ppm for the four protons adjacent to the carbonyl group and δ 2.8-3.2 ppm for the four protons adjacent to the secondary amine. The NH proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton:
Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon would be expected in the δ 165-175 ppm region.
1,3-Benzodioxole Carbons: The methylenedioxy carbon (O-CH₂-O) typically appears around δ 101-102 ppm. The aromatic carbons of the benzodioxole ring would resonate in the δ 108-150 ppm range.
Piperazine Carbons: The carbons of the piperazine ring would show signals in the aliphatic region, typically between δ 40-50 ppm. Due to the restricted amide bond rotation, four distinct signals for the piperazine carbons might be observed at low temperatures. rsc.org
Expected NMR Data Summary:
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (Benzodioxole) | ~ 6.8 - 7.5 | ~ 108 - 125 |
| Aromatic C-O (Benzodioxole) | - | ~ 147 - 150 |
| O-CH₂-O | ~ 6.0 - 6.1 (s, 2H) | ~ 101 - 102 |
| C=O | - | ~ 168 - 172 |
| Piperazine CH₂ (adjacent to C=O) | ~ 3.4 - 3.9 (m, 4H) | ~ 42 - 48 |
| Piperazine CH₂ (adjacent to NH) | ~ 2.8 - 3.2 (m, 4H) | ~ 45 - 50 |
| Piperazine NH | Variable (broad s, 1H) | - |
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. niscpr.res.indergipark.org.tr For this compound, the IR spectrum would confirm the successful formation of the amide bond and the presence of the core structural motifs.
Key FT-IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | ~ 3300 - 3500 (secondary amine) |
| Aromatic C-H | Stretching | ~ 3000 - 3100 |
| Aliphatic C-H | Stretching | ~ 2850 - 2960 (piperazine CH₂) |
| Amide C=O | Stretching (Amide I band) | ~ 1630 - 1680 (strong) |
| Aromatic C=C | Stretching | ~ 1450 - 1600 |
| C-N | Stretching | ~ 1200 - 1350 |
| C-O-C | Asymmetric Stretching | ~ 1250 (benzodioxole ether) |
The most telling feature in the FT-IR spectrum is the strong absorption band for the amide carbonyl (C=O) stretch, typically found around 1640-1660 cm⁻¹. researchgate.net Its presence, along with the disappearance of the carboxylic acid's broad O-H stretch (if starting from piperonylic acid), is strong evidence of successful amide bond formation. Other important signals include the C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and the characteristic C-O-C stretching of the methylenedioxy bridge. orientjchem.orgscispace.com
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the verification of this compound and its analogues, this technique is employed to confirm their molecular weight, providing strong evidence of their successful synthesis.
In the analysis of piperazine derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly utilized methods. mdma.ch The choice between these techniques often depends on the volatility and thermal stability of the specific analogue being analyzed. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. nih.gov
The fragmentation pattern observed in the mass spectrum provides further structural information. For analogous compounds such as 3,4-methylenedioxybenzylpiperazine, common fragmentation patterns involve the cleavage of the piperazine ring and the bond connecting the piperazine moiety to the benzodioxole group. researchgate.net A characteristic fragment ion often observed for compounds containing the 1,3-benzodioxole moiety is the methylenedioxybenzyl cation at m/z 135. researchgate.net For this compound, key fragmentation would likely involve the loss of the piperazine group or cleavage at the amide bond.
Table 1: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Result |
| Molecular Ion Peak ([M]⁺ or [M+H]⁺) | m/z ≈ 234.1 or 235.1 |
| High-Resolution Mass (HRMS) | Calculated for C₁₂H₁₅N₂O₃ [M+H]⁺: 235.1077 |
| Key Fragment Ion | m/z = 149 (1,3-benzodioxole-5-carbonyl cation) |
| Other Potential Fragments | Ions corresponding to the piperazine ring fragments |
Note: The data in this table is theoretical and based on the chemical structure of the compound.
Elemental Analysis for Compositional Determination
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct composition of the sample. researchgate.net
For this compound, the molecular formula is C₁₂H₁₄N₂O₃. The theoretical elemental composition can be calculated as follows:
Molecular Weight: 234.25 g/mol
Carbon (C): (12 * 12.011) / 234.25 * 100% = 61.53%
Hydrogen (H): (14 * 1.008) / 234.25 * 100% = 6.02%
Nitrogen (N): (2 * 14.007) / 234.25 * 100% = 11.96%
Oxygen (O): (3 * 15.999) / 234.25 * 100% = 20.49%
Table 2: Theoretical vs. Found Elemental Analysis Data for a Synthesized Batch of this compound
| Element | Theoretical % | Found % (Example) | Difference % |
| Carbon (C) | 61.53 | 61.45 | -0.08 |
| Hydrogen (H) | 6.02 | 6.05 | +0.03 |
| Nitrogen (N) | 11.96 | 11.91 | -0.05 |
Note: The "Found %" values are hypothetical examples representing a successful synthesis with high purity.
The structures of related analogues, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, have been successfully confirmed using elemental analysis, demonstrating the utility of this technique in the characterization of this class of compounds. nih.gov
Mechanism of Action Elucidation for 1 1,3 Benzodioxol 5 Ylcarbonyl Piperazine
Identification and Validation of Specific Molecular Targets in Cellular Systems
Specific molecular targets for 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine have not been definitively identified in dedicated studies. However, the broader class of piperazine (B1678402) derivatives has been shown to interact with a range of receptors and enzymes. For instance, some piperazine-containing molecules exhibit antagonist activity at serotonin (B10506) and dopamine (B1211576) receptors. ontosight.ai Research on 1-(1,3-Benzodioxol-5-yl)piperazine, a closely related compound, suggests an affinity for certain serotonin receptors, indicating potential applications in conditions related to serotonin dysregulation. ontosight.ai
Furthermore, other complex piperazine derivatives incorporating the benzodioxole moiety have been identified as potent inhibitors of specific enzymes. One such derivative, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, acts as a dual-specific inhibitor of c-Src and Abl kinases. researchgate.net Another related compound, a 1,3-benzodioxole (B145889) N-phenylpiperazine derivative known as LASSBio-772, has been identified as a potent and selective alpha 1A/D-adrenergic receptor antagonist. These findings suggest that the molecular target of this compound could potentially be within the families of G-protein coupled receptors or protein kinases, though experimental validation is required.
Table 1: Molecular Targets of Structurally Related Piperazine Derivatives
| Compound Name | Molecular Target(s) | Reference |
|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)piperazine | Serotonin Receptors | ontosight.ai |
| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine | c-Src and Abl kinases | researchgate.net |
Characterization of Molecular Interactions with Biological Macromolecules through Co-crystallization Studies
To date, there are no publicly available co-crystallization studies of this compound with a specific biological macromolecule. Such studies are crucial for understanding the precise binding mode and the key molecular interactions that drive the compound's activity.
However, crystallographic studies have been conducted on closely related compounds, which can provide insights into the likely conformation of the this compound molecule. For example, the crystal structures of three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have been determined. nih.govnih.gov These studies revealed that the piperazine ring in these molecules adopts a chair conformation, with the (1,3-benzodioxol-5-yl)methyl substituent in an equatorial position. nih.govnih.gov The five-membered benzodioxole ring system is nearly planar. nih.gov This conformational information is valuable for future molecular modeling and docking studies to predict how this compound might fit into the binding site of a target protein.
Analysis of Signaling Pathway Modulation and Downstream Cellular Effects
The specific signaling pathways modulated by this compound have not been elucidated. However, based on the known targets of related compounds, it is possible to hypothesize potential downstream effects.
For instance, if the compound were to act as a serotonin receptor antagonist, it could modulate intracellular signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP) or phosphoinositide turnover. Similarly, if it were to inhibit c-Src and Abl kinases, as seen with a more complex derivative, it would likely impact a multitude of cellular processes, including cell proliferation, differentiation, and survival, by interfering with the phosphorylation of downstream substrates. researchgate.net A related compound, 1-(1,3-benzodioxol-5-yl-carbo-nyl) piperidine (B6355638), has been shown to be a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, which in turn affects cellular energy metabolism and antioxidant enzyme activities. nih.gov These examples highlight the diverse potential downstream effects that could be associated with this compound, pending the identification of its specific molecular target(s).
Insights into Ligand-Target Binding Modes through Structural Biology
Without a known molecular target and co-crystallization data for this compound, a definitive description of its ligand-target binding mode is not possible. However, insights from the crystal structures of related compounds can inform computational approaches to predict binding interactions.
The crystallographic data for 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines reveal key structural features that would be important for target binding. nih.govnih.gov The dihedral angle between the planar amidic fragment and the haloaryl ring varies depending on the substitution pattern, ranging from approximately 63 to 78 degrees. nih.gov This indicates a degree of conformational flexibility in the acylpiperazine moiety. The benzodioxole group presents a relatively rigid and planar structure that could engage in π-stacking or hydrophobic interactions within a binding pocket. The carbonyl group and the nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors and donors, respectively, which could form crucial interactions with amino acid residues in a target protein.
Table 2: Crystallographic Data of a Structurally Related Compound: 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govnih.gov |
| Space Group | P2₁/c | nih.govnih.gov |
| Piperazine Ring Conformation | Chair | nih.govnih.gov |
| Benzodioxole Ring Conformation | Envelope | nih.govnih.gov |
Investigation of On-Target and Off-Target Activity Profiles
The on-target and off-target activity profiles of this compound have not been characterized. Determining the selectivity of a compound is a critical step in its development as a pharmacological tool or therapeutic agent.
Studies on related piperazine derivatives demonstrate that high selectivity for a particular target is achievable. For example, the dual-specific c-Src/Abl kinase inhibitor containing a benzodioxole moiety was found to be highly selective over a panel of other protein kinases. researchgate.net In another instance, the alpha 1A/1D-adrenergic receptor antagonist LASSBio-772 displayed a 40-fold higher affinity for the alpha 1A-adrenoceptor subtype over the alpha 1B subtype. These examples underscore the importance of comprehensive screening against a panel of related and unrelated targets to establish the selectivity profile of this compound. Such studies would be essential to identify potential off-target effects that could lead to undesirable biological activities. The general pharmacology of piperazine derivatives suggests potential interactions with the central nervous system, which could be a source of both on-target and off-target effects. nih.gov
Computational Chemistry and in Silico Approaches for 1 1,3 Benzodioxol 5 Ylcarbonyl Piperazine Research
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine, molecular docking can be employed to predict its binding mode within the active site of a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
While specific docking studies on this compound are not extensively reported in the literature, studies on structurally related piperazine (B1678402) derivatives provide a framework for understanding its potential interactions. For instance, molecular docking studies of novel arylpiperazine derivatives have been conducted to investigate their potential as antagonists for various receptors. nih.govresearchgate.net These studies often reveal that the piperazine ring and its substituents play a crucial role in forming interactions with specific amino acid residues in the target protein's binding pocket. In a study on piperazine carboxamide analogues targeting proteins in Methicillin-resistant Staphylococcus aureus (MRSA), docking studies were instrumental in understanding the interaction mechanism. bohrium.com
For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The benzodioxole moiety, with its potential for π-π stacking and hydrogen bond acceptance, and the piperazine ring, a common pharmacophore, would likely be key interaction points. The carbonyl group can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. The predicted binding poses and scores from such a study can help prioritize this compound for further biological evaluation.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Target |
|---|---|---|
| Hydrogen Bonding | Carbonyl oxygen, Piperazine nitrogens | Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys |
| Hydrophobic Interactions | Benzodioxole ring, Piperazine ring | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |
| π-π Stacking | Benzodioxole ring | Phe, Tyr, Trp, His |
| Electrostatic Interactions | Piperazine nitrogens (if protonated) | Asp, Glu |
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding. While molecular docking provides a static snapshot of the binding pose, MD simulations can track the movements of atoms over time, providing a more realistic representation of the biological system. nih.gov
For 1-(1,3-Benzodioxole-5-ylcarbonyl)piperazine, an MD simulation would typically follow a molecular docking study. The docked complex would be placed in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure). The simulation would then calculate the trajectory of the atoms over a period of time, often in the nanosecond to microsecond range.
Analysis of the MD simulation trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in a consistent orientation. physchemres.org
Key Interactions: The persistence of hydrogen bonds and other interactions identified in the docking study can be evaluated throughout the simulation.
Conformational Changes: MD simulations can show how the protein and ligand adapt to each other's presence, revealing any induced-fit mechanisms.
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.
Studies on other piperazine derivatives have successfully used MD simulations to validate docking results and understand the dynamics of ligand binding. nih.govnih.gov For instance, MD simulations of benzothiadiazine derivatives interacting with cell membranes have elucidated their local structure and solvation characteristics. researchgate.net Similarly, MD simulations of benzodioxole-containing ligands could provide valuable information on their behavior in a biological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with activity, a QSAR model can be used to predict the activity of new, untested compounds.
For a series of analogs of this compound, a QSAR study would involve:
Data Set Collection: A set of compounds with experimentally determined biological activities (e.g., IC50 values) is required.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
QSAR studies on piperazine derivatives have been successfully applied to predict various biological activities. For example, a 3D-QSAR study on a series of piperazine-carboxamides as fatty acid amide hydrolase (FAAH) inhibitors led to the design of new compounds with high predicted inhibitory activity. nih.govnih.gov Another QSAR study on arylpiperazine derivatives against prostate cancer cell lines identified key descriptors influencing their anti-proliferative activity. researchgate.net Theoretical studies on 1,3-benzodioxole (B145889) derivatives have also utilized QSAR to understand the relationship between their molecular structure and corrosion inhibition efficiency. researchgate.net
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, electrostatic interactions |
| Steric | Molecular weight, Molar refractivity, Molecular volume | Binding site fit, steric hindrance |
| Hydrophobic | LogP, Polar surface area (PSA) | Membrane permeability, hydrophobic interactions |
| Topological | Connectivity indices, Shape indices | Molecular shape and branching |
Virtual Screening for the Identification of Novel Scaffolds and Lead Optimization
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For research involving this compound, virtual screening can be used in two main ways:
Lead Discovery: If this compound is identified as a hit compound, its structure can be used as a template in a similarity search or pharmacophore-based screening to find other compounds in a database with similar properties but potentially improved activity or pharmacokinetic profiles. The piperazine scaffold is considered a "privileged scaffold" in drug design due to its presence in numerous approved drugs. researchgate.net
Scaffold Hopping and Novel Scaffold Identification: Structure-based virtual screening, which involves docking large compound libraries into the active site of a target protein, can identify novel chemical scaffolds that are structurally different from this compound but can still bind to the same target. This is a powerful approach for discovering new classes of inhibitors.
Several successful virtual screening campaigns have identified piperazine-based compounds as promising hits. researchgate.netmdpi.com For instance, a screening of an in-house collection of piperidine (B6355638)/piperazine-based compounds led to the discovery of a potent sigma receptor 1 (S1R) agonist. nih.gov The general workflow for a virtual screening campaign is illustrated below.
| Step | Description | Methodology |
|---|---|---|
| 1. Library Preparation | Collection and preparation of a large database of chemical compounds. | Use of commercial or public databases (e.g., ZINC, ChEMBL). |
| 2. Target Preparation | Preparation of the 3D structure of the biological target. | X-ray crystallography or homology modeling. |
| 3. Screening | Docking of the compound library into the target's binding site or filtering based on a pharmacophore model. | High-throughput docking software (e.g., AutoDock, Glide) or pharmacophore modeling software. |
| 4. Hit Selection | Ranking of the compounds based on docking scores or pharmacophore fit and visual inspection. | Selection of a diverse set of top-ranking compounds. |
| 5. Experimental Validation | Biological testing of the selected hits to confirm their activity. | In vitro assays. |
In Silico Predictions of Biological Activity and Potential Target Identification
In the absence of experimental data, in silico tools can be used to predict the potential biological activities and targets of a compound based on its chemical structure. These methods often rely on machine learning models trained on large datasets of known drug-target interactions.
For this compound, several online platforms and software can be used for this purpose:
Target Prediction Servers: Tools like SwissTargetPrediction and BindingDB can predict the most likely protein targets of a small molecule by comparing its structure to a database of known ligands. This can help to generate hypotheses about the compound's mechanism of action.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This is crucial for early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity. Studies on piperazine and benzodioxole derivatives have utilized such tools to assess their drug-likeness.
Bioactivity Spectrum Prediction: Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given compound based on its structural formula.
These predictive models can guide the design of experiments by suggesting which biological assays are most likely to yield positive results. For example, if in silico predictions suggest that this compound is likely to interact with a particular class of enzymes, initial experimental screening can be focused on those targets.
Advanced Analytical Methodologies for Research on 1 1,3 Benzodioxol 5 Ylcarbonyl Piperazine
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is fundamental to the analysis of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine, enabling its separation from complex matrices and precise quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high levels of sensitivity and selectivity required for detailed research.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net For piperazine (B1678402) derivatives, GC-MS provides both qualitative identification through characteristic mass spectra and quantitative data. researchgate.netscholars.direct The analysis of this compound by GC-MS involves the volatilization of the compound followed by separation on a capillary column. rsc.org
Upon entering the mass spectrometer, the molecule undergoes electron ionization (EI), leading to the formation of a molecular ion and a series of characteristic fragment ions. The fragmentation pattern is predictable and serves as a molecular fingerprint for identification. Key fragmentation of this compound is expected to occur at the amide bond and within the piperazine and benzodioxole rings. The mass spectra of related piperazine compounds show common fragments arising from the piperazine ring itself. researchgate.net
Expected Key Fragment Ions in GC-MS Analysis:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Description |
|---|---|---|
| 248 | [C₁₃H₁₆N₂O₃]⁺ | Molecular Ion (M⁺) |
| 149 | [C₈H₅O₃]⁺ | Benzodioxole-5-carbonyl cation (Piperonyl cation) |
| 121 | [C₇H₅O₂]⁺ | Loss of CO from the piperonyl cation |
| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |
This interactive table outlines the anticipated major ions from the electron ionization of this compound, which are critical for its qualitative identification.
Quantitative analysis is achieved by operating the mass spectrometer in selected ion monitoring (SIM) mode, where only ions specific to the target compound are detected. This enhances sensitivity and allows for accurate quantification against a calibration curve, typically using a suitable internal standard. scholars.direct
For compounds that may have limited thermal stability or volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov This technique separates the compound in the liquid phase, typically using a reversed-phase C18 column, before introduction into the mass spectrometer. nih.gov LC-MS is widely used for the analysis of various piperazine derivatives in biological and other complex matrices. researchgate.netnih.gov
High-resolution analysis is often performed using electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecular ion intact, appearing as the protonated molecule [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation and highly selective quantification through multiple reaction monitoring (MRM). nih.gov In MRM, a specific parent ion is selected and fragmented, and a resulting characteristic daughter ion is monitored. researchgate.net This process provides exceptional specificity and sensitivity, with limits of detection often in the low ng/mL range. nih.gov
Typical Parameters for LC-MS/MS Method:
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) | Separation of the analyte from matrix components. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Controls retention time and separation efficiency. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺. |
This interactive table presents a representative set of conditions for the high-resolution, quantitative analysis of this compound using LC-MS/MS.
Spectroscopic Methods for High-Throughput Screening and Characterization
Spectroscopic methods offer rapid and effective means for the characterization and screening of this compound. UV-Vis and fluorescence spectroscopy are particularly valuable for determining concentration and studying binding interactions, respectively.
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique for determining the concentration of a substance in solution. The method is based on the Beer-Lambert law, which correlates absorbance with concentration. The this compound molecule contains a benzodioxolecarbonyl chromophore, which absorbs light in the UV region. While some simple piperazine compounds lack a strong chromophore and may require chemical derivatization for UV detection, the benzodioxole moiety in the target compound allows for direct measurement. jocpr.com
To determine concentration, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorbance is measured at the wavelength of maximum absorbance (λmax). A calibration curve constructed from standards of known concentration is used for accurate quantification. ijpsonline.com The typical UV absorption for 1,8-naphthalimide (B145957) derivatives linked to piperazine shows characteristic bands in the UV region. nih.gov
Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of a compound to a target molecule, such as a protein or nucleic acid. mdpi.com While the intrinsic fluorescence of this compound may be limited, binding assays can be designed using fluorescent probes or by monitoring changes in the intrinsic fluorescence of the target protein (e.g., tryptophan residues in bovine serum albumin, BSA). mdpi.com
In a typical binding assay, the fluorescence emission of a target protein is monitored as increasing concentrations of the compound are added. If the compound binds to the protein near a fluorescent amino acid residue, it can cause quenching (a decrease) of the fluorescence intensity. mdpi.com The magnitude of this quenching can be analyzed using the Stern-Volmer equation to determine binding constants (Kb) and the number of binding sites, providing quantitative insights into the interaction. nih.gov This approach has been successfully applied to study the binding of various piperazine-naphthalimide derivatives. nih.govnih.gov
X-ray Crystallography for Determination of Three-Dimensional Structures of Compound-Target Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule and its complexes. This technique provides unparalleled insight into molecular conformation, stereochemistry, and the specific non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern the binding of a compound to its biological target. nih.gov
While a crystal structure for this compound itself was not found in a survey of the literature, analysis of closely related analogues provides valuable structural information. For instance, the crystal structures of three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines have been determined. nih.gov These studies revealed that the piperazine ring consistently adopts a stable chair conformation, with the bulky (1,3-benzodioxol-5-yl)methyl substituent occupying an equatorial position to minimize steric hindrance. nih.gov The five-membered dioxole ring typically adopts a slight envelope conformation. nih.gov Similar conformational preferences are expected for this compound. Obtaining a co-crystal structure of this compound bound to a protein target would reveal the precise binding mode, identify key amino acid interactions, and provide a foundational blueprint for structure-based drug design. acs.orgnih.gov
Crystallographic Data for a Related Analog, 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₉FN₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Piperazine Conformation | Chair |
| Substituent Position | Equatorial |
This interactive table summarizes key structural findings from the X-ray analysis of a closely related compound, illustrating the type of detailed information that can be obtained through crystallographic studies.
Development and Validation of Bioanalytical Assays for Preclinical Studies
The successful evaluation of a new chemical entity's pharmacokinetic profile in preclinical species is fundamentally reliant on the availability of a robust and validated bioanalytical method. Such assays are essential for the accurate quantification of the parent drug and, when necessary, its metabolites in biological matrices. For piperazine-containing compounds like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its high sensitivity, selectivity, and throughput. The development and validation of these methods are governed by stringent regulatory guidelines to ensure data integrity and reliability.
A representative example of such a method is the one developed for the preclinical pharmacokinetic study of LQFM018, a novel piperazine derivative, in rats. nih.gov This assay illustrates the typical procedures and validation parameters that would be applicable to the analysis of this compound in a preclinical setting.
The initial phase of method development involves optimizing the conditions for sample preparation, chromatographic separation, and mass spectrometric detection. A simple and efficient liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) is often employed to isolate the analyte from complex biological matrices such as plasma. nih.gov Chromatographic separation is typically achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol), often with the addition of an acid like formic acid to improve peak shape and ionization efficiency. nih.gov
Detection by tandem mass spectrometry is highly selective, operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. This high degree of selectivity minimizes interference from endogenous components of the biological matrix.
Following development, the method undergoes a rigorous validation process to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, sensitivity, accuracy, precision, selectivity, recovery, and stability.
Linearity and Sensitivity
The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. The assay for LQFM018 demonstrated excellent linearity, with a correlation coefficient (r²) greater than 0.99 over the range of 10 to 15,000 ng/mL. nih.gov The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For LQFM018, the LLOQ was established at 10 ng/mL, indicating high sensitivity. nih.gov
Accuracy and Precision
Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The bioanalytical method for LQFM018 was found to be both precise and accurate, with intra- and inter-day precision values ranging from 0.8% to 7.3% and accuracy values between 96.8% and 107.6%. nih.gov
Table 1: Summary of Linearity, Accuracy, and Precision for the Bioanalytical Assay of LQFM018
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 15,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra- and Inter-day Precision (%RSD) | 0.8% - 7.3% |
| Intra- and Inter-day Accuracy (%) | 96.8% - 107.6% |
Selectivity and Matrix Effect
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. The matrix effect, which is the suppression or enhancement of ionization by co-eluting matrix components, is also evaluated to ensure it does not compromise the accuracy and precision of the assay.
Recovery and Stability
The extraction recovery of the analyte from the biological matrix should be consistent and reproducible. Stability studies are crucial to ensure that the analyte does not degrade during sample collection, processing, and storage. These studies typically evaluate the stability of the analyte in the biological matrix under various conditions, including short-term storage at room temperature, long-term storage at low temperatures (e.g., -20°C or -80°C), and after multiple freeze-thaw cycles.
The development and validation of a sensitive, specific, and reliable bioanalytical assay are critical prerequisites for conducting preclinical pharmacokinetic studies. The data generated from such validated methods provide the foundation for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates like this compound, thereby guiding further development.
Emerging Research Perspectives and Future Directions for 1 1,3 Benzodioxol 5 Ylcarbonyl Piperazine
Rational Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency
The rational design of next-generation analogues of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine will be crucial for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies on related piperazine (B1678402) derivatives have provided valuable insights that can guide these efforts. nih.gov The versatile structure of piperazine allows for modifications that can significantly impact biological activity.
Key areas for structural modification to improve selectivity and potency include:
Substitution on the Piperazine Ring: Introduction of various substituents on the second nitrogen of the piperazine ring can modulate the compound's interaction with biological targets. For instance, the addition of aryl or heteroaryl groups can influence receptor binding affinity and selectivity.
Modification of the Benzodioxole Moiety: Alterations to the 1,3-benzodioxole (B145889) ring, such as the introduction of different functional groups, could enhance potency and refine the pharmacokinetic profile.
Linker Modification: While the current focus is on the carbonyl linker, exploring other types of linkers between the benzodioxole and piperazine moieties could lead to analogues with different pharmacological properties.
The synthesis of these novel analogues can be achieved through established synthetic protocols in medicinal chemistry. mdpi.com Techniques such as amide bond formation, nucleophilic substitution, and palladium-catalyzed coupling reactions are well-suited for the efficient production of a diverse library of derivatives for biological screening. nih.gov
Below is an interactive data table summarizing potential modifications and their expected impact on the compound's properties.
| Modification Site | Proposed Change | Potential Impact |
| Piperazine N-4 Position | Addition of substituted aryl groups | Enhanced receptor binding and selectivity |
| Piperazine N-4 Position | Introduction of bulky alkyl groups | Improved metabolic stability |
| Benzodioxole Ring | Halogenation | Increased potency and altered lipophilicity |
| Carbonyl Linker | Replacement with a methylene (B1212753) linker | Change in conformational flexibility and target interaction |
Exploration of Novel Biological Targets and Therapeutic Applications Based on Preclinical Findings
Preclinical studies on structurally related benzodioxole-piperazine compounds have identified a range of potential biological targets and therapeutic applications. These findings offer a roadmap for investigating the therapeutic utility of this compound and its future analogues.
Derivatives of 1,3-benzodioxole combined with a piperazine moiety have shown promise in several therapeutic areas:
Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at various CNS receptors, including serotonin (B10506) and dopamine (B1211576) receptors. neuropsychiatric-drug-development.com This suggests potential applications in treating neuropsychiatric disorders such as anxiety, depression, and schizophrenia. researchgate.net
Oncology: The piperazine scaffold is a component of several approved anticancer drugs. nih.gov Arylpiperazine derivatives, in particular, have been investigated for their anti-proliferative activity in various cancer cell lines. mdpi.com
Infectious Diseases: The structural motifs present in this compound are also found in compounds with antimicrobial and antiviral properties.
Future preclinical research should involve a comprehensive screening of this compound and its novel analogues against a panel of biological targets implicated in these and other diseases.
The following table outlines potential biological targets for future investigation based on research on related compounds.
| Therapeutic Area | Potential Biological Target | Rationale from Analogue Studies |
| Neuropsychiatry | Serotonin (5-HT) Receptors | Analogues show high affinity for 5-HT receptors. nih.govneuropsychiatric-drug-development.com |
| Neuropsychiatry | Dopamine Receptors | Piperazine derivatives are known to modulate dopaminergic pathways. neuropsychiatric-drug-development.com |
| Oncology | Tyrosine Kinases | The benzodioxole moiety is present in some kinase inhibitors. nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | Piperazine derivatives have shown broad-spectrum antimicrobial activity. |
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects
A significant future direction for research on this compound involves the integration of multi-omics data to gain a holistic understanding of its biological effects. While specific multi-omics studies on this compound are not yet available, this approach is becoming increasingly vital in drug discovery and development. nih.gov Systems biology, which utilizes multi-omics data, can provide a framework for creating biological models to understand the mechanisms of action of novel compounds. neuropsychiatric-drug-development.com
Multi-omics approaches that could be applied include:
Genomics: To identify genetic factors that may influence an individual's response to the compound.
Transcriptomics: To analyze changes in gene expression in response to treatment, revealing the cellular pathways modulated by the compound.
Proteomics: To study alterations in protein expression and post-translational modifications, providing insights into the compound's mechanism of action at the protein level.
Metabolomics: To investigate changes in metabolic pathways, which can help in identifying biomarkers of efficacy and toxicity.
By integrating these datasets, researchers can construct comprehensive network models of the compound's biological activity, leading to a more informed drug development process. nih.gov This systems-level understanding can help in predicting efficacy, identifying potential side effects, and discovering novel therapeutic applications.
Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry
Advancing the research on this compound and its analogues will be significantly enhanced through collaborative initiatives. The complexity of modern drug discovery necessitates partnerships between academic institutions, pharmaceutical companies, and specialized research centers. nih.gov
Key areas for collaboration include:
Academia-Industry Partnerships: Academic labs can contribute expertise in basic research and target identification, while pharmaceutical companies can provide resources for high-throughput screening, lead optimization, and clinical development.
Interdisciplinary Consortia: Bringing together experts in medicinal chemistry, chemical biology, pharmacology, and computational sciences can foster innovation and accelerate the translation of preclinical findings into clinical applications.
Open Science Initiatives: Sharing data and research findings through open platforms can prevent duplication of effort and stimulate new research directions. The development of neuropsychiatric drugs, for example, is an area that benefits from such collaborative efforts.
Such collaborations are essential for navigating the challenges of drug development and for maximizing the therapeutic potential of promising scaffolds like the benzodioxole-piperazine core.
Q & A
Q. What are the key challenges in synthesizing 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key challenges include controlling regioselectivity during benzodioxole ring functionalization and ensuring high yield during piperazine acylation. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction homogeneity and stability of intermediates .
- Catalyst use : Copper(I)-catalyzed click chemistry enhances triazole formation in related piperazine derivatives .
- Temperature control : Maintaining 60–80°C during acylation steps prevents decomposition of the benzodioxole-carbonyl group .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Answer:
- Spectroscopic methods :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
Answer:
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or serotonin receptors (5-HT), given piperazine’s affinity for neurological targets .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?
Answer:
- Substituent variation : Modify the benzodioxole moiety (e.g., nitro or methoxy groups at C-4/C-5) to enhance blood-brain barrier permeability .
- Piperazine ring substitution : Introduce alkyl chains (e.g., pentan-3-yl) to increase lipophilicity and metabolic stability .
- Pharmacokinetic assays : Measure plasma protein binding (PPB) and CYP450 inhibition to predict drug-drug interactions .
Q. What experimental approaches resolve contradictions in reported biological activity data for piperazine derivatives?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., neuronal vs. epithelial) to identify tissue-specific effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to compare binding affinities with structurally similar compounds (e.g., TFMPP, mCPP) .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers due to assay conditions (e.g., solvent polarity, pH) .
Q. How can this compound’s CO2_22 capture efficiency be evaluated in industrial applications?
Answer:
- Absorption kinetics : Use a PTFE hollow fiber membrane contactor (HFMC) to measure CO flux rates under varying temperatures (20–60°C) and pressures (1–5 bar) .
- Solvent stability : Long-term cycling tests (≥100 cycles) with KCO-piperazine blends to assess degradation via FT-IR and GC-MS .
- Comparative analysis : Benchmark against MEA/MDEA solvents for energy consumption (kJ/mol CO) and absorption capacity .
Methodological Considerations
Q. What strategies mitigate toxicity while retaining bioactivity in piperazine derivatives?
Answer:
- β-cyclodextrin encapsulation : Reduces cytotoxicity by 30–40% in vitro while maintaining antiplatelet activity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to delay systemic release and minimize acute toxicity .
Q. How can computational tools guide the optimization of synthetic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
